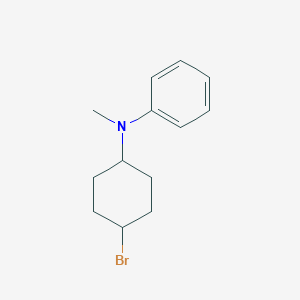
N-(4-bromocyclohexyl)-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromocyclohexyl)-N-methylaniline: is an organic compound that features a bromine atom attached to a cyclohexyl ring, which is further connected to an aniline group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromocyclohexyl)-N-methylaniline typically involves the bromination of cyclohexylamine followed by a coupling reaction with N-methylaniline. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the cyclohexyl ring . The subsequent coupling reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: N-(4-bromocyclohexyl)-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield corresponding cyclohexanone derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, potassium cyanide, organometallic reagents.
Oxidation Reactions: Potassium permanganate, chromium trioxide.
Reduction Reactions: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products Formed:
Substitution Reactions: Azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Cyclohexanone derivatives.
Reduction Reactions: Cyclohexylamine derivatives.
Coupling Reactions: Various aryl or alkyl-substituted aniline derivatives.
科学研究应用
N-(4-bromocyclohexyl)-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structure can be modified to create compounds with desired biological activities.
作用机制
The mechanism of action of N-(4-bromocyclohexyl)-N-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the aniline group can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall activity .
相似化合物的比较
N-(4-bromophenyl)-N-methylaniline: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
N-(4-chlorocyclohexyl)-N-methylaniline: Similar structure but with a chlorine atom instead of a bromine atom.
N-(4-bromocyclohexyl)-N-ethylamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: N-(4-bromocyclohexyl)-N-methylaniline is unique due to the presence of the bromine atom on the cyclohexyl ring, which can influence its reactivity and interactions with other molecules. The combination of the cyclohexyl ring and the aniline group provides a distinct structural framework that can be exploited in various chemical and biological applications .
属性
分子式 |
C13H18BrN |
|---|---|
分子量 |
268.19 g/mol |
IUPAC 名称 |
N-(4-bromocyclohexyl)-N-methylaniline |
InChI |
InChI=1S/C13H18BrN/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-6,11,13H,7-10H2,1H3 |
InChI 键 |
POBYUHDGVNBBFD-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCC(CC1)Br)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















